molecular formula C16H15N3O2 B2737940 N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide CAS No. 1311908-09-4

N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide

Cat. No. B2737940
CAS RN: 1311908-09-4
M. Wt: 281.315
InChI Key: FUBSTPGWDLKJCR-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide, also known as CRTH2 antagonist, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in the treatment of various inflammatory diseases, such as asthma, allergic rhinitis, and atopic dermatitis.

Mechanism of Action

N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide acts as a N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide antagonist, which is a G protein-coupled receptor that is involved in the inflammatory response. By blocking the N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide receptor, N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide inhibits the release of inflammatory mediators, such as leukotrienes, and reduces inflammation.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide has been shown to have anti-inflammatory effects in various animal models. It has been shown to reduce airway inflammation in a mouse model of asthma and to reduce skin inflammation in a mouse model of atopic dermatitis. Additionally, N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide has been shown to reduce nasal symptoms in a human study of allergic rhinitis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide in lab experiments is its specificity for the N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide receptor. This allows researchers to investigate the role of the N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide receptor in inflammatory diseases. However, one limitation is that the compound may have off-target effects, which could affect the interpretation of the results.

Future Directions

There are several future directions for the study of N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide. One direction is to investigate its potential use in other inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another direction is to investigate its combination with other anti-inflammatory drugs to enhance its efficacy. Additionally, the development of new N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide antagonists with improved pharmacokinetic properties could lead to the development of new therapies for inflammatory diseases.

Synthesis Methods

The synthesis of N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide involves the reaction of 4-(pyridin-3-yloxy)benzoic acid with 1-cyanopropyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is obtained by purification through column chromatography.

Scientific Research Applications

N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of asthma, allergic rhinitis, and atopic dermatitis.

properties

IUPAC Name

N-(1-cyanopropyl)-4-pyridin-3-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-13(10-17)19-16(20)12-5-7-14(8-6-12)21-15-4-3-9-18-11-15/h3-9,11,13H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBSTPGWDLKJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide

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